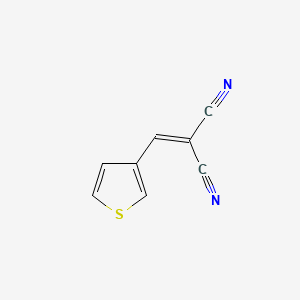

Malononitrile, (3-thenylidene)-

Description

Contextualization within Activated Nitrile Chemistry

The chemistry of (3-thenylidene)-malononitrile is fundamentally linked to the concept of activated nitriles. Malononitrile (B47326) (propanedinitrile) itself is a classic example of a compound with an active methylene (B1212753) group, positioned between two electron-withdrawing nitrile (-CN) groups. thieme.commdpi.com This activation renders the methylene protons acidic, facilitating their removal by a base to form a stabilized carbanion. thieme.com This carbanion is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. thieme.com

In (3-thenylidene)-malononitrile, the active methylene group has been condensed with 3-thenaldehyde, resulting in a conjugated system. The core reactivity of the nitrile groups is retained, and the molecule as a whole is a highly functionalized building block. The presence of the thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, introduces additional chemical properties and potential for further functionalization. sciforum.net

Significance of (3-thenylidene)-Malononitrile in Contemporary Synthetic Strategy

(3-thenylidene)-malononitrile and related arylidenemalononitriles are highly valued as versatile synthons in modern organic synthesis. wikipedia.org Their importance stems from their ability to act as precursors for a multitude of complex molecular architectures, particularly heterocyclic compounds. wikipedia.orgzenodo.org The conjugated system and the multiple reactive sites—the nitrile groups and the double bond—allow for participation in various cycloaddition and multicomponent reactions. This versatility has made them key intermediates in the synthesis of pharmaceuticals, dyes, and advanced functional materials. zenodo.org

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-3-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWANBRFSVNZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144171 | |

| Record name | Malononitrile, (3-thenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101756-40-5 | |

| Record name | 2-(3-Thienylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101756-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (3-thenylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (3-thenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thenylidene Malononitrile and Its Derivatives

Knoevenagel Condensation Approaches

The mechanism of the Knoevenagel condensation is generally understood to proceed via a few key steps. wikipedia.org It begins with the deprotonation of the active methylene (B1212753) compound, malononitrile (B47326), by a base catalyst to form a resonance-stabilized carbanion or enolate. youtube.comyoutube.com This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (thiophene-3-carboxaldehyde).

Two primary mechanistic pathways are often considered, depending on the catalyst used:

Base Catalysis Pathway: A weak base, such as an amine, abstracts a proton from the highly acidic methylene group of malononitrile. The resulting carbanion then performs a nucleophilic attack on the carbonyl group of the aldehyde. The intermediate alkoxide is then protonated, often by the conjugate acid of the base catalyst, to form an aldol-type adduct. This adduct subsequently undergoes a dehydration step, eliminating a molecule of water to yield the final α,β-unsaturated product, (3-thenylidene)-malononitrile. wikipedia.orgyoutube.com

Iminium Ion Pathway: In the presence of amine catalysts, an alternative mechanism involves the initial reaction of the amine with the aldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde. The enolate of malononitrile then attacks the iminium ion. A subsequent rearrangement and elimination of the catalyst regenerates the amine and produces the final condensed product. youtube.comyoutube.com

In bifunctional catalytic systems, such as those involving metal-organic frameworks (MOFs) with both Lewis acid and basic sites, the mechanism is further enhanced. The Lewis acidic metal centers can activate the carbonyl group of the aldehyde, while the basic sites on the catalyst deprotonate the malononitrile, facilitating a more efficient and rapid reaction. nih.gov

Simple amine bases are classic catalysts for the Knoevenagel condensation. wikipedia.org Weakly basic amines like piperidine (B6355638), pyridine (B92270), and triethylamine (B128534) are commonly used. wikipedia.orgresearchgate.net The Doebner modification specifically employs pyridine as a solvent and catalyst, particularly when one of the activating groups on the methylene compound is a carboxylic acid. wikipedia.org

More recently, metal-free organocatalysts have gained prominence as a sustainable alternative. A comparative study on nitrogen-based organocatalysts for the synthesis of arylidene malononitriles highlighted the efficacy of imidazole (B134444). nih.gov In the synthesis of 2-chlorobenzylidene malononitrile (CS), a close analog, imidazole (5 mol%) in ethanol (B145695) proved to be a highly efficient and recyclable catalytic system, leading to 100% conversion and excellent yields (95 ± 2%) over five consecutive runs on a large scale. nih.gov This demonstrates the potential for scalable, green production using simple organocatalysts. nih.gov

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced waste generation. rsc.orgnih.gov A wide variety of solid catalysts have been developed for the Knoevenagel condensation.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can be designed with specific catalytic sites. Amino-functionalized MOFs, such as NH2-MIL-101(Fe), act as bifunctional catalysts where the amine groups provide basic sites for the condensation, and the metal centers can act as Lewis acids. nih.govrsc.org Zeolitic imidazolate frameworks (ZIFs), like ZIF-8, have also been shown to effectively catalyze the reaction. researchgate.netresearchgate.net

Magnetic Nanoparticles: To facilitate catalyst recovery, catalytic species can be immobilized on magnetic nanoparticles. Amine compounds tethered to Fe3O4@SiO2 core-shell nanoparticles have been used as magnetically separable catalysts, achieving high yields (84-99%) in short reaction times (5-60 minutes) and could be reused for six cycles without significant loss of activity. researchgate.net Similarly, a proline-Cu complex supported on Fe3O4 magnetic nanoparticles has been reported as an effective nanocatalyst for this condensation. researchgate.net

Carbon-Based Nanocatalysts: Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance under mild conditions (25 °C) in an aqueous methanol (B129727) solution. nih.gov

The table below summarizes the performance of various heterogeneous catalysts in the Knoevenagel condensation of aromatic aldehydes with malononitrile.

| Catalyst | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NiCu@MWCNT | 3,4,5-trimethoxybenzaldehyde | H₂O/CH₃OH | 25 | 10 min | 96 ± 2 | nih.gov |

| NiCu@MWCNT | 4-hydroxybenzaldehyde | H₂O/CH₃OH | 25 | 12 min | 95 ± 1 | nih.gov |

| Amine-tethered Fe₃O₄@SiO₂ | Various aldehydes | Ethanol | RT | 5-60 min | 84-99 | researchgate.net |

| Amino-bifunctional frameworks | Benzaldehyde (B42025) | Ethanol | RT | 5 min | High Conversion | nih.gov |

| Imidazole | 2-chlorobenzaldehyde | Ethanol | Reflux | 15 min | 95 ± 2 | nih.gov |

The principles of green chemistry are increasingly guiding the development of new synthetic protocols for the Knoevenagel condensation. rsc.org This involves the use of non-toxic, renewable materials, and energy-efficient processes.

One approach is the use of natural catalysts. Water extract of banana (WEB) has been successfully used as a green, economic, and efficient catalyst for the condensation of various aldehydes with malononitrile under solvent-free grinding conditions at room temperature. researchgate.net Similarly, basil seed has been introduced as an effective natural catalyst for the reaction in an aqueous medium. researchgate.net

The use of reusable heterogeneous catalysts, as detailed in the previous section, is a cornerstone of green chemistry, minimizing waste and improving process economy. nih.govrsc.org Furthermore, employing visible-light-driven photocatalysts, such as NH2-MIL-101(Fe), allows the reaction to proceed at room temperature, reducing energy consumption. rsc.org This particular MOF can even facilitate a one-pot tandem reaction, starting from the photo-oxidation of an alcohol to an aldehyde, which then undergoes the Knoevenagel condensation. rsc.org

Eliminating volatile organic solvents is a key goal in green chemistry. Several solvent-free methods for the Knoevenagel condensation have been developed.

Mechanochemistry (Grinding): Performing the reaction by grinding the solid reactants together, sometimes with a catalytic amount of an agent, is a highly efficient and environmentally friendly method. nih.gov This technique has been successfully applied using catalysts like 2-aminopyrazine (B29847) or L-proline, often resulting in high yields in very short reaction times without the need for any solvent. researchgate.netresearchgate.net

Microwave and Ultrasound Irradiation: The use of microwave or ultrasonic irradiation can significantly accelerate the reaction, often under solvent-free conditions. bhu.ac.in These methods provide energy directly to the reacting molecules, leading to shorter reaction times and often cleaner reactions compared to conventional heating. bhu.ac.insapub.org

Benign Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Catalyst-free Knoevenagel condensations have been achieved in water at elevated temperatures. rsc.org Ethanol is another eco-friendly solvent in which organocatalysts like imidazole have shown excellent performance and recyclability. nih.gov The use of NiCu@MWCNT nanocatalysts in a water-methanol mixture at room temperature also represents a move towards milder and more sustainable conditions. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.govarxiv.orgchemrxiv.org This method is particularly effective for the Knoevenagel condensation, the cornerstone reaction for synthesizing ylidene-malononitriles. nih.gov

In a typical procedure, an aromatic aldehyde, malononitrile, and a catalyst such as ammonium (B1175870) acetate (B1210297) are mixed and subjected to microwave irradiation. nih.gov This approach dramatically reduces reaction times from hours to mere seconds or minutes. For instance, the synthesis of benzylidenemalononitrile (B1330407) derivatives has been achieved with irradiation at 320 W for 20–50 seconds. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product can be purified by recrystallization. nih.gov This rapid, solvent-free or low-solvent method is considered an environmentally benign alternative to conventional heating. nih.gov

The efficiency of microwave-assisted synthesis has been demonstrated in the preparation of various heterocyclic derivatives. For example, novel thiazolyl-pyridazinedione derivatives were synthesized in high yields with short reaction times using microwave irradiation as an eco-friendly energy source. nih.gov Similarly, a three-component reaction to produce N-arylated-dihydrobenzo[g]quinoline-5,10-diones was successfully facilitated by microwave heating. nih.gov The synthesis of diverse 4-(phenylamino)-3-nitro-2-phenyl-2H-chromenes was also achieved in good-to-high yields within 8-10 minutes at 80 °C under microwave conditions. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Malononitrile Derivatives

| Reactants | Catalyst/Solvent | Power/Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile | Ammonium acetate | 320 W / 20-50 s | Benzylidenemalononitrile derivatives | ~68% | nih.gov |

| o-hydroxy-ω-nitrostyrene, Arylaldehyde, Arylamine | L-proline / DMSO | MW / 8-10 min | 4-aminoaryl-3-nitro-2H-chromene | Good-to-high | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single step.

Domino and Cascade Reaction Sequences

Domino and cascade reactions are a subset of multicomponent reactions where the subsequent transformations occur intramolecularly without the need for adding new reagents or changing conditions. These sequences often involve a series of bond-forming events that proceed in a controlled manner.

A notable example is the light-driven cascade reaction for preparing benzylidenemalononitrile derivatives in water. uni-regensburg.de This process couples the in situ photooxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes with a subsequent Knoevenagel condensation with malononitrile. uni-regensburg.de The reaction employs sodium anthraquinone-1,5-disulfonate as a photocatalyst and β-alanine as an organocatalyst under visible light irradiation. uni-regensburg.de This method is environmentally friendly, using water as the reaction medium and air as the oxidant. uni-regensburg.de

Cascade reactions are also pivotal in synthesizing more complex heterocyclic systems from malononitrile derivatives. For instance, a three-component cascade reaction catalyzed by L-proline has been developed for the synthesis of 3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives from aromatic aldehydes, quinoline-2,4-diol, and Meldrum's acid. researchgate.net Another cascade process involving a Michael addition, elimination, and intramolecular cyclization is used to create 2-hydroxybenzoyl-substituted thiazole (B1198619) derivatives. nih.gov

One-Pot Transformations

One-pot transformations are a hallmark of green chemistry, minimizing solvent waste and purification steps by combining multiple reaction steps in a single vessel. Numerous one-pot methods have been developed for synthesizing derivatives from (3-thenylidene)-malononitrile precursors.

One such method involves the three-component reaction of aromatic aldehydes, malononitrile, and an aliphatic amine in a methanol-water mixture. This reaction can yield diverse products like polysubstituted N-methyldihydropyridines, 2-dialkylaminopyridines, or 2-methoxypyridines, depending on the structure of the amine used. Another example is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through a one-pot reaction of aromatic aldehydes, malononitrile, methyl ketones, and ammonium acetate, catalyzed by nanostructured diphosphate (B83284) under solvent-free conditions. researchgate.net

The synthesis of β-chiral malononitrile derivatives has been achieved through a one-pot photoenzymatic process. rsc.org This method combines a photocatalyzed Knoevenagel condensation between acetophenones and malononitrile with an asymmetric hydrogenation step mediated by an ene reductase, resulting in excellent yields and enantiomeric excess. rsc.org Free radical reactions have also been employed in a one-pot synthesis where ylidenemalononitriles, prepared in situ, react with triethylborane (B153662) (Et3B) in a water-ether biphase medium to produce alkylated malononitriles in moderate to high yields. researchgate.net

Table 2: Examples of One-Pot Syntheses Involving Malononitrile

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Cyclic Ketones, Ammonium Acetate | Nanostructured Diphosphate / 80 °C | 2-Amino-3-cyanopyridine derivatives | 84-94% | researchgate.net |

| Aromatic Aldehyde, Malononitrile, Aliphatic Amine | Methanol/Water | Pyridine derivatives | N/A | |

| Substituted Acetophenones, Malononitrile | Methyl Orange (photocat.), Ene Reductase | β-chiral malononitrile derivatives | 43-99% | rsc.org |

Reductive Alkylation Protocols

Reductive alkylation is a versatile method for forming carbon-carbon bonds. In the context of malononitrile, it typically involves an initial Knoevenagel condensation to form a (thenylidene)-malononitrile intermediate, which is then reduced in situ. This one-pot process avoids the isolation of the often-reactive unsaturated intermediate.

An efficient method for the reductive alkylation of malononitrile with aromatic aldehydes uses sodium borohydride (B1222165) (NaBH₄) as the reducing agent. organic-chemistry.orgthieme-connect.de In one variation, the condensation step is catalyzed by water in ethanol, followed by reduction with NaBH₄ to yield monosubstituted malononitriles. organic-chemistry.org This protocol is effective for a range of aromatic and heteroaromatic aldehydes and offers high yields with a simple workup. organic-chemistry.org

Another approach utilizes sodium borohydride in isopropanol, where the reagent acts as both a catalyst for the initial condensation and as the reductant for the unsaturated intermediate. thieme-connect.de This method is highly selective, producing only the monosubstituted malononitriles and effectively consuming all the starting malononitrile. thieme-connect.de These monosubstituted products can then be further alkylated to create unsymmetrically disubstituted malononitriles. organic-chemistry.orgthieme-connect.de While highly effective for aromatic aldehydes, these methods have proven less successful for aliphatic aldehydes and certain ketones. organic-chemistry.org

Table 3: Reductive Alkylation of Malononitrile with Aromatic Aldehydes

| Aldehyde | Reagents/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile, NaBH₄ | Isopropanol | Monosubstituted malononitriles | High | thieme-connect.de |

Reactivity and Mechanistic Elucidation of 3 Thenylidene Malononitrile

Role of the Active Methylene (B1212753) Group

The synthesis of (3-thenylidene)-malononitrile itself originates from the reactivity of its precursor, malononitrile (B47326). Malononitrile is a classic example of a compound containing an "active methylene group" (-CH2-). researchgate.netresearchgate.net This term refers to a methylene group flanked by two electron-withdrawing groups, in this case, two nitrile groups. slideshare.net This structural arrangement significantly increases the acidity of the methylene protons.

The key characteristics of the active methylene group in malononitrile are:

Acidity: The electron-withdrawing nitrile groups stabilize the conjugate base (a carbanion) that forms upon deprotonation. ajrconline.org

Nucleophilicity: This resonance-stabilized carbanion, or enolate, is an excellent nucleophile. ajrconline.org

Knoevenagel Condensation: The formation of (3-thenylidene)-malononitrile typically occurs via a Knoevenagel condensation. researchgate.netresearchgate.net In this reaction, the active methylene group of malononitrile is deprotonated by a base, and the resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3-thenaldehyde. ajrconline.org Subsequent dehydration yields the final (3-thenylidene)-malononitrile product. ajrconline.org The active methylene group is thus crucial for the formation of the molecule, serving as the nucleophilic component in the key C-C bond-forming step. researchgate.net

Nucleophilic Addition Reactions

Once formed, the reactivity of (3-thenylidene)-malononitrile is dominated by the electrophilic nature of its α,β-unsaturated system. The carbon-carbon double bond is polarized by the two cyano groups, creating a partial positive charge on the β-carbon (the carbon atom of the double bond further from the CN groups). This makes the molecule an excellent substrate for nucleophilic addition reactions. researchgate.net

The general mechanism involves the attack of a nucleophile on this electron-deficient β-carbon. chemguide.co.uk This type of reaction, where addition occurs across a conjugated system, is often referred to as conjugate addition or Michael addition, which is discussed in more detail in section 3.4. masterorganicchemistry.com The reaction begins with the attack of a nucleophile, leading to a resonance-stabilized enolate intermediate, which is then typically protonated to give the final product. chemguide.co.uk

Intramolecular Cyclization Pathways

The functional groups present in (3-thenylidene)-malononitrile and its reaction intermediates can participate in intramolecular cyclization reactions to form various heterocyclic systems. Often, a nucleophilic addition to the molecule is the first step, creating an intermediate that possesses the necessary functionalities to cyclize.

For instance, in reactions involving the precursor malononitrile, complex cyclizations are observed. The reaction of malononitrile with acetylacetone (B45752) in an alkaline medium can lead to a mixture of products, including 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net This pyridinone is formed through a series of condensation and cyclization steps. researchgate.net One proposed pathway involves the initial Knoevenagel condensation between acetylacetone and malononitrile, followed by an intramolecular attack of a nitrogen atom (from a hydrolyzed cyano group or another nitrogen source) onto a carbonyl group, leading to the heterocyclic ring. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Resulting Cyclic Product |

| Malononitrile | Acetylacetone | Alkaline medium (e.g., NaOH) | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Malononitrile | Acetylacetone | Alcoholic medium (no catalyst) | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

This table illustrates how reactants related to (3-thenylidene)-malononitrile can lead to cyclic structures through intramolecular pathways.

Michael Addition Reactions

The Michael addition, or conjugate addition, is one of the most important reactions for α,β-unsaturated compounds like (3-thenylidene)-malononitrile. masterorganicchemistry.com In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the electrophilic alkene, the Michael acceptor. youtube.com (3-Thenylidene)-malononitrile serves as a potent Michael acceptor due to the powerful electron-withdrawing capacity of its two nitrile groups. masterorganicchemistry.com

The reaction proceeds in three main steps:

Formation of the nucleophile (Michael donor), often an enolate. masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of (3-thenylidene)-malononitrile, forming a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.com

Protonation of the intermediate enolate to yield the final product. masterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors in this reaction, including other active methylene compounds, enamines, thiolates, and amines. masterorganicchemistry.com For example, the reaction of α,β-unsaturated ketones with malononitrile, catalyzed by amine-functionalized materials, proceeds efficiently at room temperature to give the Michael adduct in high yields. sioc-journal.cn

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

| Enolates (e.g., from malononitrile) | (3-thenylidene)-malononitrile | 1,5-Dinitrile compound |

| Amines | (3-thenylidene)-malononitrile | β-Amino dinitrile |

| Thiols | (3-thenylidene)-malononitrile | β-Thio dinitrile |

| Organocuprates | (3-thenylidene)-malononitrile | β-Alkylated dinitrile |

This table provides examples of typical Michael donors that react with acceptors like (3-thenylidene)-malononitrile.

Radical Mediated Transformations

Beyond polar reactions, (3-thenylidene)-malononitrile and similar structures can undergo radical-mediated transformations. A notable example is the rearrangement of aryl/alkylidene malononitriles mediated by tertiary-butyl hydroperoxide (TBHP). organic-chemistry.org This process involves a sequence initiated by an aza-Michael addition of an aniline (B41778) to the alkylidene malononitrile. organic-chemistry.org This is followed by a radical process that results in the in-situ generation of hydrogen cyanide (HCN) and ultimately leads to the synthesis of α-aminonitriles and α-aminoamides in very good yields. organic-chemistry.org This method is valued for its efficiency and for avoiding the direct use of highly toxic HCN. organic-chemistry.org

Additionally, photoinduced radical processes offer another pathway for reaction. scispace.com These methods can generate radical intermediates under mild conditions, often using visible light, which can then engage in complex cascades, such as the carbo-difunctionalization of related activated alkenes. scispace.com

Electrochemical Reaction Mechanisms

Electrochemical methods provide an alternative, environmentally friendly approach to synthesizing and mediating reactions of compounds like (3-thenylidene)-malononitrile. mdpi.com The synthesis of the related compound 2-(4-fluorobenzylidene)malononitrile (B1267660) has been achieved with high yields (82-90%) through an electrochemical Knoevenagel condensation. mdpi.com

The mechanism involves a one-pot synthesis where malononitrile and the corresponding aldehyde are electrolyzed in a beaker with graphite (B72142) electrodes under a constant voltage (e.g., 5.0 V). mdpi.com This method avoids the need for additional chemical reagents or catalysts, as the electrical potential drives the necessary deprotonation and condensation steps. mdpi.com The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified after the reaction mixture is dried. mdpi.com Such electrochemical routes are gaining interest as they are often cheaper and greener than traditional organic synthesis methods. mdpi.com

| Parameter | Specification |

| Anode/Cathode | Graphite plates |

| Voltage | 5.0 V (constant) |

| Reactants | Malononitrile, 4-fluorobenzaldehyde |

| Solvent | Acetone, Alcohol, Ethyl Acetate (B1210297), or THF |

| Yield | 82-90% |

This table summarizes the conditions for the electrochemical synthesis of a benzylidene malononitrile derivative, as reported in the literature. mdpi.com

Dimerization and Oligomerization Phenomena

Under certain conditions, particularly in the presence of a base, the precursor malononitrile can undergo self-condensation or dimerization. researchgate.net One key dimerization product is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which can then react further with other electrophiles present in the reaction mixture. researchgate.net This dimerization is a competing pathway that can influence the outcome of reactions intended to produce simple condensation products like (3-thenylidene)-malononitrile.

Furthermore, the dimerization of the final product itself or related structures can occur. For example, the dimerization of (E)-5-methoxy-2-(3-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one, a compound with a similar activated double bond, has been shown to produce a complex spiro compound. researchgate.net While specific studies on the dimerization of (3-thenylidene)-malononitrile are less common, the inherent reactivity of its α,β-unsaturated system suggests that such reactions are plausible, potentially leading to cyclic dimers or short-chain oligomers under catalytic or basic conditions. Transition metal complexes are also known to catalyze the dimerization and oligomerization of various alkenes, although this is more common for unactivated olefins. mdpi.com

Vibrational Spectroscopies (FT-IR, Raman)

Vibrational spectroscopy provides critical insights into the covalent bonding and functional groups present in a molecule. For (3-thenylidene)malononitrile, Fourier Transform Infrared (FT-IR) and Raman spectroscopies are essential for confirming its molecular structure.

Key Research Findings: While a dedicated, fully assigned experimental spectrum for 2-(thiophen-3-ylmethylene)propanedinitrile is not widely published, the expected vibrational frequencies can be inferred from its constituent parts and from published data on analogous structures. The analysis of a similar compound, 2-(2-furanylmethylene) propanedinitrile, provides a basis for these assignments nih.gov.

Nitrile Group (C≡N): The most characteristic vibration is the nitrile stretch, which appears as a strong, sharp band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. In conjugated systems like this one, the frequency is often at the lower end of this range, around 2222 cm⁻¹. This band is also Raman active.

Alkene Group (C=C): The stretching vibration of the exocyclic C=C double bond, resulting from the Knoevenagel condensation, is expected in the 1600-1650 cm⁻¹ region. Its intensity in the IR spectrum is variable, while it usually gives a strong Raman signal.

Thiophene (B33073) Ring: The aromatic C=C stretching vibrations of the thiophene ring typically appear as a series of bands between 1300 and 1550 cm⁻¹. The C-S stretching vibration within the thiophene ring is expected to produce weak to medium bands in the 600-800 cm⁻¹ range.

C-H Bonds: Aromatic C-H stretching from the thiophene ring is observed above 3000 cm⁻¹, typically around 3100 cm⁻¹. The vinylic C-H stretching is found just below 3100 cm⁻¹. The corresponding C-H out-of-plane bending vibrations provide information about the substitution pattern and appear in the 800-900 cm⁻¹ region.

A computational and experimental study on the related 2-(2-furanylmethylene) propanedinitrile confirmed the nitrile peak at 2222 cm⁻¹ and the exocyclic C=C stretch at 1593 cm⁻¹ nih.gov. Similar values would be anticipated for the 3-thenylidene derivative.

Table 4.1: Expected Vibrational Frequencies for (3-thenylidene)malononitrile

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| Thiophene (C=C) | Aromatic Stretch | 1300 - 1550 |

| Thiophene (C-S) | Stretch | 600 - 800 |

| Aromatic C-H | Stretch | ~3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Key Research Findings: Although specific, published, and assigned NMR data for the 3-thenylidene isomer are scarce, data for the isomeric 2-(thiophen-2-ylmethylene)malononitrile (B1293421) are available and provide a strong basis for comparison rsc.orgresearchgate.net.

¹H NMR: The proton spectrum is expected to show signals for the three protons on the thiophene ring and one proton on the vinylic double bond.

The vinylic proton (=CH-) signal is expected to appear as a singlet in the downfield region, likely between 7.5 and 8.5 ppm, due to the deshielding effects of the adjacent cyano groups and the aromatic ring.

The thiophene ring protons will appear as multiplets or doublets of doublets, consistent with a 3-substituted thiophene ring. The H5 proton (adjacent to the sulfur atom) is typically the most downfield, followed by the H2 and H4 protons.

For comparison, the ¹H NMR spectrum of the isomer 2-(thiophen-2-ylmethylene)malononitrile in CDCl₃ shows signals at 7.8 ppm for the vinylic proton and a multiplet around 7.8-7.9 ppm for the thiophene protons rsc.org.

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Nitrile Carbons (C≡N): Two signals are expected in the 112-118 ppm range.

Alkene Carbons: The α-carbon of the malononitrile unit (C(CN)₂) is highly shielded and appears far upfield, typically between 80 and 90 ppm. The β-carbon (the vinylic CH) is significantly downfield, expected in the 150-160 ppm range.

Thiophene Carbons: Four signals corresponding to the thiophene ring carbons are expected in the aromatic region (120-145 ppm). The carbon attached to the exocyclic double bond (C3) will be significantly deshielded.

Table 4.2: Predicted ¹³C NMR Chemical Shifts for (3-thenylidene)malononitrile

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C≡N | sp | 112 - 118 |

| =C(CN)₂ | sp² | 80 - 90 |

| =CH- | sp² | 150 - 160 |

| Thiophene C2 | sp² | ~125-135 |

| Thiophene C3 | sp² | ~135-145 |

| Thiophene C4 | sp² | ~125-135 |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis and PL spectroscopies are used to investigate the electronic transitions and photophysical properties of a molecule. The extended π-conjugated system in (3-thenylidene)malononitrile, formed by the thiophene ring, the vinyl bridge, and the dicyanoethylene group, is expected to give rise to strong absorption in the UV or visible region.

Key Research Findings: No specific experimental UV-Vis or PL spectra for (3-thenylidene)malononitrile were found in the reviewed literature. However, analysis of similar donor-acceptor chromophores allows for a reliable prediction of its optical properties. The molecule has a "D-π-A" (donor-π bridge-acceptor) structure, where the thiophene ring acts as an electron donor and the dicyanomethylene group serves as a strong electron acceptor.

UV-Vis Absorption: Such D-π-A molecules are characterized by an intense, broad absorption band corresponding to an intramolecular charge transfer (ICT) transition from the highest occupied molecular orbital (HOMO), primarily localized on the thiophene ring, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor group. The maximum absorption wavelength (λ_max) is expected to be in the range of 350-450 nm. A computational study on the analogous furan (B31954) derivative calculated a HOMO-LUMO gap of 3.92 eV, which corresponds to an absorption wavelength of approximately 316 nm nih.gov. Due to sulfur's greater polarizability compared to oxygen, the thiophene derivative is expected to be red-shifted (absorb at a longer wavelength) relative to the furan analog.

Photoluminescence: Many D-π-A chromophores exhibit fluorescence. If (3-thenylidene)malononitrile is luminescent, it would be expected to emit light at a longer wavelength than its absorption (a positive Stokes shift), likely in the blue to green region of the spectrum. The fluorescence quantum yield can be highly sensitive to the molecular environment and solvent polarity.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD provides precise bond lengths, bond angles, and intermolecular interactions, while powder XRD (PXRD) is used to identify the crystalline phase and assess purity.

Key Research Findings: There is no published crystal structure for 2-(thiophen-3-ylmethylene)propanedinitrile in major crystallographic databases. However, a study on a related thiophene derivative, 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile, confirmed its structure using single-crystal X-ray analysis, demonstrating the utility of this technique for resolving complex structures in this class of compounds researchgate.net.

If a single crystal of (3-thenylidene)malononitrile were analyzed, the data would reveal:

Molecular Conformation: The planarity of the molecule and the torsional angles between the thiophene ring and the dicyanovinyl group.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds (e.g., C-H···N interactions) and π-π stacking between thiophene rings, which are crucial for understanding solid-state properties.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the space group, which defines the symmetry of the crystal.

Electron Microscopy Techniques (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM))

Electron microscopy techniques are used to visualize the morphology and microstructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM would be used to study the surface morphology of solid (3-thenylidene)malononitrile, such as powders or thin films. It could reveal information about crystal habit (shape), particle size distribution, and surface texture.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can be used to observe the internal structure of materials. For (3-thenylidene)malononitrile, TEM could be used to identify nanoscale features, crystal defects, or the morphology of nanostructured forms of the material.

No specific SEM or TEM studies on (3-thenylidene)malononitrile are available in the current literature, as these analyses are typically performed when the material is incorporated into devices or advanced composite materials.

Surface Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy (XPS), Ion Scattering Spectroscopy (ISS), Angle-Resolved XPS, In Situ Irradiated XPS)

Surface-sensitive spectroscopies are powerful tools for analyzing the elemental composition and chemical states of the top few nanometers of a material's surface. These techniques would be particularly relevant if (3-thenylidene)malononitrile were used in thin-film applications like organic electronics.

X-ray Photoelectron Spectroscopy (XPS): An XPS analysis would provide quantitative elemental composition and detailed chemical state information. High-resolution scans of the C 1s, N 1s, and S 2p regions would confirm the presence of the thiophene and nitrile groups and could distinguish between different chemical environments for each element. For instance, the S 2p peak would be characteristic of a thiophene sulfur, while the N 1s peak would confirm the nitrile functionality.

Other Techniques: Angle-resolved XPS (ARXPS) could provide depth-profiling information in ultra-thin films. In situ irradiated XPS could be used to study the compound's stability under X-ray or UV exposure, probing for degradation mechanisms.

Currently, there are no published surface science studies utilizing these techniques for (3-thenylidene)malononitrile.

Scanning Probe Microscopy (Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM))

Scanning probe microscopy techniques map surface topography at the atomic or nanometer scale.

Atomic Force Microscopy (AFM): AFM would be the preferred method for characterizing the surface of a thin film of (3-thenylidene)malononitrile, regardless of its conductivity. It would provide a 3D topographic map of the surface, revealing features such as grain size, domain boundaries, and surface roughness (root-mean-square, RMS), which are critical parameters for organic electronic device performance.

Scanning Tunneling Microscopy (STM): STM requires a conductive substrate and can provide atomic-resolution images of molecular arrangements on the surface. It could potentially be used to visualize how individual (3-thenylidene)malononitrile molecules adsorb and order themselves on a conductive surface like gold (Au(111)) or graphite.

As with other surface-focused techniques, no dedicated AFM or STM studies for this specific compound are currently available in the literature.

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are fundamental in determining the stability and phase transition behavior of "Malononitrile, (3-thenylidene)-" under varying temperature profiles. These analyses are crucial for establishing the material's processing window and its operational lifetime in electronic devices. For a series of related molecules featuring a dicyanovinyl acceptor linked to different substituted phenyl donor blocks, thermal analysis has demonstrated that these compounds exhibit distinct melting points and high decomposition temperatures. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is employed to determine the thermal stability and decomposition profile of "Malononitrile, (3-thenylidene)-". By heating a small sample at a constant rate, a TGA curve is generated, plotting the percentage of weight loss against temperature. The onset of decomposition, the temperature at which significant weight loss begins, is a key indicator of the material's thermal stability. For organic materials intended for use in electronic devices, a high decomposition temperature is desirable to withstand fabrication processes and ensure long-term operational stability.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. Peaks in the DTA curve indicate thermal events such as phase transitions (e.g., melting, crystallization) and decomposition. Exothermic events result in a positive peak, while endothermic events produce a negative peak. DTA provides valuable information about the temperatures at which these transitions occur, complementing the data obtained from TGA.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the amount of heat required to increase the temperature of a sample compared to a reference. DSC can quantify the enthalpy changes associated with phase transitions, providing a more detailed understanding of the material's thermal properties than DTA. A typical DSC thermogram for a crystalline organic compound like "Malononitrile, (3-thenylidene)-" would show an endothermic peak corresponding to its melting point. The area under this peak can be integrated to determine the enthalpy of fusion. Such data is vital for optimizing processing conditions, such as annealing temperatures, for thin-film device fabrication. For various malononitrile derivatives, DSC measurements have been instrumental in identifying their distinct melting transitions. researchgate.net

Table 1: Hypothetical Thermal Analysis Data for Malononitrile, (3-thenylidene)-

| Analysis Type | Parameter | Value | Unit |

| TGA | Decomposition Onset (Td) | > 300 | °C |

| DSC | Melting Point (Tm) | 150 - 160 | °C |

| DSC | Enthalpy of Fusion (ΔHf) | 25 - 35 | kJ/mol |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from thermal analysis. Actual values would need to be determined experimentally.

Operando Spectroscopic Investigations

Operando spectroscopy refers to the characterization of materials under actual operating conditions. This in-situ approach is invaluable for understanding the dynamic changes that "Malononitrile, (3-thenylidene)-" may undergo within a functioning electronic device, such as an organic solar cell. researchgate.net By monitoring spectroscopic changes in real-time, researchers can gain insights into degradation mechanisms, charge transfer dynamics, and morphological evolution that influence device performance and stability. researchgate.netucl.ac.uk

The application of operando techniques is particularly relevant for non-fullerene acceptors (NFAs) like "Malononitrile, (3-thenylidene)-", as the morphology of the active layer in organic solar cells can significantly impact the photoelectric conversion process. researchgate.netucl.ac.uk Techniques such as operando UV-Vis absorption spectroscopy, Raman spectroscopy, and photoluminescence spectroscopy can be used to track changes in the electronic structure and molecular arrangement of the compound during device operation (e.g., under illumination or electrical bias).

For instance, operando UV-Vis spectroscopy can reveal shifts in the absorption spectrum that may indicate aggregation or chemical degradation of the material. Operando Raman spectroscopy can provide information about changes in molecular vibrations, offering clues about conformational changes or the formation of new chemical species. These investigations are critical for correlating material properties with device performance and for designing more robust and efficient organic electronic devices.

Table 2: Potential Operando Spectroscopic Techniques and Their Applications for Malononitrile, (3-thenylidene)-

| Operando Technique | Information Gained | Relevance to Device Performance |

| UV-Vis Spectroscopy | Changes in electronic absorption, aggregation state | Correlates with charge generation and light harvesting efficiency |

| Raman Spectroscopy | Molecular vibrations, conformational changes, degradation pathways | Provides insight into material stability and charge transport |

| Photoluminescence (PL) | Exciton dynamics, charge transfer efficiency, non-radiative recombination | Directly relates to the efficiency of charge separation and energy loss mechanisms |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Thin-film morphology, molecular packing, and orientation | Crucial for understanding charge transport and recombination at interfaces |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like Malononitrile, (3-thenylidene)-. nih.gov DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry and predicting a range of electronic properties. nih.govmdpi.com For thiophene-based systems, DFT has been successfully used to study electronic properties, C–H bond activation, and reaction mechanisms. unizar.esacs.org While specific DFT calculations for 2-(thiophen-3-ylmethylene)malononitrile are not extensively reported, studies on analogous compounds, such as 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile, have utilized the B3LYP/6-311G(d,p) level of theory to achieve good correlation between calculated and experimental geometric parameters. nih.gov Such computational approaches are crucial for understanding the intramolecular charge transfer characteristics inherent in these donor-π-acceptor systems. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (Egap), is a critical parameter; a smaller gap generally implies higher reactivity and is a desirable trait for materials in organic electronics and nonlinear optics. researchgate.net

In donor-π-acceptor molecules like Malononitrile, (3-thenylidene)-, the HOMO is typically localized on the electron-donating thiophene moiety, while the LUMO is concentrated on the electron-accepting malononitrile group. nih.gov This spatial separation of the frontier orbitals is the basis for the intramolecular charge transfer upon photoexcitation. DFT calculations on related thiophene-based chromophores have shown that the HOMO-LUMO gap can be effectively tuned by modifying the donor, acceptor, or the π-conjugated bridge. researchgate.netnih.gov For instance, in a series of benzothiazole (B30560) derivatives, substitution with an electron-withdrawing CF₃ group was found to lower the HOMO-LUMO energy gap compared to an unsubstituted analogue. mdpi.com

The following table presents HOMO, LUMO, and Egap values for a related benzothiazole derivative, illustrating the effect of substituents on these parameters.

| Compound (Benzothiazole Derivative) | Substituent | HOMO (eV) | LUMO (eV) | Egap (eV) |

| 4 | CF₃ | - | - | Lowest |

| 5 | None | - | - | Highest |

Table 1: Comparative HOMO-LUMO energy gaps for a substituted benzothiazole derivative, highlighting the influence of electron-withdrawing groups. Data adapted from a computational study on benzothiazole derivatives. mdpi.com

Electronic Density and Charge Distribution Analysis

The distribution of electron density within Malononitrile, (3-thenylidene)- is inherently asymmetrical due to the push-pull nature of its structure. The electron-rich thiophene ring donates electron density through the ethylenic bridge to the electron-deficient malononitrile moiety. This charge polarization is a key feature of such chromophores.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and intramolecular charge transfer interactions. nih.gov In a study of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile, NBO analysis revealed significant stabilization energies arising from intramolecular charge transfer from the donor to the acceptor parts of the molecule. nih.gov Similar charge delocalization is expected in Malononitrile, (3-thenylidene)-, contributing to its electronic properties. The calculated natural charges on the atoms would confirm the electron-donating character of the thiophene ring and the electron-withdrawing nature of the dicyanovinyl group.

Prediction of Chemical Reactivity Parameters

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity and stability. mdpi.com These parameters, including chemical hardness (η), softness (S), and chemical potential (μ), are valuable in predicting the chemical behavior of a compound. mdpi.com

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and reactivity.

Chemical Potential (μ) , related to electronegativity, is the negative of the mean of the HOMO and LUMO energies: μ = -(ELUMO + EHOMO) / 2. It describes the escaping tendency of electrons from an equilibrium system.

A computational study on benzothiazole derivatives calculated these parameters, showing how they vary with different substituents. mdpi.com A lower hardness and higher softness value generally correlate with increased reactivity.

| Parameter | Formula |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Chemical Potential (μ) | -(ELUMO + EHOMO) / 2 |

Table 2: Formulas for calculating global reactivity descriptors from HOMO and LUMO energies.

Investigation of Nonlinear Optical (NLO) Properties

Push-pull chromophores like Malononitrile, (3-thenylidene)- are of significant interest for their second-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. worldscientific.comrsc.org The NLO response in these molecules arises from the intramolecular charge transfer from the donor to the acceptor through the π-conjugated system. acs.org

The key parameter for second-order NLO activity is the first hyperpolarizability (β). rsc.org Computational methods, particularly DFT, are widely used to calculate the polarizability (α) and hyperpolarizability (β) of NLO chromophores. mdpi.com Studies on related thiophene-based chromophores have shown that the magnitude of β is highly sensitive to the molecular structure. nih.govresearchgate.net For instance, the position of the thiophene ring within the chromophore can significantly impact the NLO response. nih.gov In some isomeric systems, placing the thiophene ring on the acceptor side resulted in a larger hyperpolarizability. nih.govacs.org

The following table shows calculated polarizability and hyperpolarizability values for a tetrahydroisoquinoline derivative, demonstrating the potential for significant NLO properties in related heterocyclic systems.

| Property | Value (a.u.) |

| Polarizability (α₀) | 415.53 |

| Hyperpolarizability (β₀) | 1003.44 |

Table 3: Calculated polarizability and hyperpolarizability for a tetrahydroisoquinoline derivative, indicating excellent NLO properties. mdpi.com

Computational studies have been instrumental in establishing design principles for optimizing the NLO response of organic chromophores. For thiophene-containing systems, several strategies have been identified:

Elongation of the π-conjugated system: Increasing the length of the conjugated bridge generally leads to a larger hyperpolarizability, although saturation effects can occur. unizar.esresearchgate.net

Strengthening Donor and Acceptor Groups: Utilizing stronger electron-donating and electron-withdrawing groups enhances the intramolecular charge transfer and, consequently, the NLO response. nih.gov

Modification of the π-Bridge: The nature of the π-bridge is critical. Introducing β-linkages in thiophene chains or fusing thiophene rings can modulate the electronic structure and improve NLO properties and thermal stability. unizar.esrsc.org Strategic substitution on the bridge can also lead to a significant enhancement of the molecular quadratic hyperpolarizability. worldscientific.com

Zwitterionic Systems: The use of zwitterionic donor-acceptor groups can dramatically reduce the HOMO-LUMO gap, resulting in a substantial increase in the first hyperpolarizability. rsc.org

These design principles, derived from computational modeling of analogous systems, provide a roadmap for the synthesis of novel materials with tailored NLO properties, and it is anticipated that Malononitrile, (3-thenylidene)- and its derivatives could be optimized using these strategies.

Conclusion

Malononitrile (B47326), (3-thenylidene)- stands out as a compound of significant interest in organic synthesis. Its position within activated nitrile chemistry provides a foundation for its utility as a versatile building block. The robust and adaptable Knoevenagel condensation allows for its efficient synthesis, with modern green chemistry methods offering environmentally sound alternatives. Its true value is demonstrated in its application as a precursor for a wide array of heterocyclic compounds, including pyridines, pyrimidines, and complex thiophene (B33073) scaffolds, as well as in the development of functional materials like dyes and NLO chromophores. The continued exploration of the reactivity and applications of (3-thenylidene)-malononitrile is poised to yield further innovations in chemical science.

Table of Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (3-thenylidene)-malononitrile |

| 2-aminopyridine-3,5-dicarbonitrile |

| 3-thenaldehyde |

| Ammonium (B1175870) acetate (B1210297) |

| Malononitrile (B47326) |

| N-alkyl-2-cyanoacetamide |

| Piperidine (B6355638) |

| Propanedinitrile |

| Pyridine (B92270) |

| Pyrimidine |

| Thieno[2,3-b]thiophene |

| Thiophene (B33073) |

| Thiourea |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Heterocyclic Compound Synthesis

The application of (3-thenylidene)malononitrile and related activated alkenes is particularly prominent in the synthesis of heterocyclic systems. Through carefully designed reaction cascades, often involving multicomponent strategies, chemists can construct diverse ring systems in a single pot. These methods are celebrated for their efficiency, reducing the need for isolating intermediates and minimizing waste. nih.gov The reactivity of the malononitrile (B47326) group, combined with the electronic characteristics of the thiophene (B33073) ring, allows for the formation of multiple new bonds and stereocenters with a high degree of control.

Pyrans and Chromenes

(3-Thenylidene)malononitrile is a key reactant in the synthesis of various pyran and chromene derivatives, which are core structures in many biologically active compounds. Multicomponent reactions involving an aldehyde (such as thiophene-2-carbaldehyde (B41791) to form the precursor), malononitrile, and a C-H acidic compound are commonly employed. nih.gov

The synthesis of pyrano[3,2-c]chromenes has been achieved through a domino reaction of 4-hydroxy-2H-chromen-2-ones with arylidenemalononitriles. rsc.orgresearchgate.net For instance, the reaction of 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione with aldehydes and malononitrile in ethanol (B145695), catalyzed by morpholine (B109124) or triethylamine (B128534), yields pyrano[3,2-c]chromenes upon refluxing for a short period. researchgate.net

Similarly, pyrano[3,2-b]pyran derivatives are synthesized via a one-pot, three-component reaction between kojic acid, an aldehyde, and malononitrile. bas.bgresearchgate.net The use of catalysts like nano fluoroapatite doped with Si and Mg or tin tetrachloride supported on nano silica (B1680970) facilitates this transformation. bas.bgresearchgate.net

Table 1: Synthesis of Pyrans and Chromenes

| Product | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrano[3,2-c]chromenes | 4-Hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione, Aldehyde, Malononitrile | Morpholine or Et3N / EtOH | Reflux, 10-30 min | Good | researchgate.net |

| Optically active Pyrano[3,2-c]chromenes | 4-Hydroxy-2H-chromen-2-ones, Malononitriles | Organocatalyst | - | Up to 94% | rsc.org |

| 2-Amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles | Kojic acid, Aromatic aldehyde, Malononitrile | SnCl4/SiO2 NPs | 60-70 °C | Good to Excellent | bas.bg |

Pyridines and Dihydropyridines

The synthesis of highly substituted pyridines and their dihydropyridine (B1217469) precursors is another significant application of malononitrile derivatives. One-pot multicomponent reactions are a favored strategy. For example, a three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation provides an efficient route to 6-amino-1-alkyl-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles.

A notable synthesis of 5-cyano-2-pyridinone derivatives involves the reaction of an arylaldehyde, malononitrile, and a 1,3-dicarbonyl compound under solvent-free conditions using a zinc-modified silica sulfuric acid catalyst (Zn-SSA). mdpi.com Furthermore, various polysubstituted dihydropyridones have been prepared through the reaction of cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), using pyridine (B92270) as a catalyst in ethanol. mdpi.com

Table 2: Synthesis of Pyridines and Dihydropyridines

| Product | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 6-Amino-1-alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide | Base / Various solvents | Microwave irradiation | High | |

| 5-Cyano-2-pyridinones | Arylaldehyde, Malononitrile, 1,3-Dicarbonyl compound | Zn-SSA | Solvent-free | High | mdpi.com |

Pyrano[2,3-c]pyrazoles

The pyrano[2,3-c]pyrazole scaffold is of great interest in medicinal chemistry, and its synthesis is efficiently achieved using malononitrile derivatives. The most common approach is a one-pot, four-component reaction of a hydrazine (B178648) derivative, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. nih.gov This method allows for the rapid assembly of the complex heterocyclic system under various catalytic conditions.

A range of catalysts has been employed to promote this reaction, including basic catalysts like potassium t-butoxide, organocatalysts such as L-tyrosine, and metal-based catalysts like SnCl₂. nih.gov Green chemistry approaches, utilizing microwave or ultrasonic irradiation and eco-friendly solvents like water-ethanol mixtures, have been shown to significantly reduce reaction times and improve yields. nih.gov For example, a microwave-assisted synthesis using SnCl₂ as a catalyst can be completed in 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield for the conventional heating method. nih.gov

Table 3: Synthesis of Pyrano[2,3-c]pyrazoles

| Reactants | Catalyst/Solvent | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes, Malononitrile | Potassium t-butoxide / Methanol (B129727) | - | - | High | nih.gov |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | L-tyrosine / H₂O-Ethanol | Microwave irradiation | - | High | nih.gov |

| 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Aldehydes, Malononitrile | SnCl₂ | Microwave irradiation | 25 min | 88% | nih.gov |

| 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Aldehydes, Malononitrile | SnCl₂ | Conventional heating (80 °C) | 1.4 h | 80% | nih.gov |

Indenoquinoxalines and Indolizines

While (3-thenylidene)malononitrile is a versatile precursor, its application in the direct synthesis of indenoquinoxalines and indolizines is not widely documented in the reviewed literature.

However, related structures have been synthesized using malononitrile ylidenes. For example, a number of pyrrolo[1,2-a]quinoxalines, pyrimido[1,6-a]quinoxalines, and pyrido[1,2-a]quinoxalines have been obtained through the reaction of 2-[3-methyl-1,2-dihydroquinoxalin-2-ylidene]malononitrile with various reagents. researchgate.net

The synthesis of indolizines typically proceeds through different pathways, such as the [3+2] cycloaddition of pyridinium (B92312) ylides with activated alkenes or alkynes, or the cyclization of 2-vinylpyridines. researchgate.net Copper-catalyzed reactions of pyridine, acetophenones, and nitroolefins have also been developed for constructing the indolizine (B1195054) core. researchgate.net

Benzothiazepines

The 1,5-benzothiazepine (B1259763) skeleton is an important pharmacophore, and its synthesis can be achieved through the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds. nih.govrsc.org (3-Thenylidene)malononitrile, as an α,β-unsaturated nitrile, can undergo a similar reaction sequence.

The reaction of 2-(thiophen-3-ylmethylene)malononitrile with o-aminothiophenol in the presence of a catalytic amount of piperidine (B6355638) leads to the formation of a 1,5-benzothiazepine derivative. researchgate.net The mechanism involves an initial Michael addition of the thiol group to the activated double bond, followed by an intramolecular cyclization of the amino group onto one of the nitrile groups, and subsequent tautomerization to yield the final heterocyclic product.

Table 4: Synthesis of Benzothiazepines

| Product | Reactants | Catalyst/Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4-(Thiophen-3-yl)-2,3-dihydro-1,5-benzothiazepine derivative | 2-(Thiophen-3-ylmethylene)malononitrile, o-Aminothiophenol | Piperidine | - | researchgate.net |

Other Fused Heterocyclic Systems

The reactivity of (3-thenylidene)malononitrile extends to the synthesis of a variety of other fused heterocyclic systems, demonstrating its broad utility in constructing molecular complexity.

Thieno[2,3-b]pyridines: These compounds have been synthesized from precursors like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, which can be derived from reactions involving malononitrile. mdpi.com Cyclization of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile in boiling ethanol with a catalytic amount of piperidine yields the corresponding thieno[2,3-b]pyridine. mdpi.com

Pyrazolo[1,5-a]pyrimidines: This important class of purine (B94841) analogues can be synthesized through the cyclization of 3-substituted-5-amino-1H-pyrazoles with various reagents, including benzylidene malononitrile derivatives. nih.govrsc.org A three-component strategy using Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating also provides access to this scaffold. nih.gov

Pyrido[2′,3′:4,5]pyrimido[2,1-b] bas.bgCurrent time information in Bangalore, IN.thiazinones: These complex fused systems are prepared via a Michael addition reaction of a pyridopyrimidinethione to the activated double bond of arylidene malononitriles. researchgate.net

Table 5: Synthesis of Other Fused Heterocyclic Systems

| Heterocyclic System | Synthetic Approach | Reactants | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridines | Intramolecular cyclization | 2-(2-Oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Cyclization reaction | 5-Aminopyrazole derivatives, Benzylidene malononitrile derivatives | nih.gov |

| Pyrido[2′,3′:4,5]pyrimido[2,1-b] bas.bgCurrent time information in Bangalore, IN.thiazinones | Michael addition | Pyridopyrimidinethione, Arylidene malononitriles | researchgate.net |

Development of Solvatochromic Dyes

Derivatives of malononitrile are widely recognized for their use in the synthesis of solvatochromic dyes, which are compounds that change color in response to the polarity of their solvent environment. researchgate.net This phenomenon arises from the intramolecular charge-transfer (ICT) character of these molecules. In structures like (3-thenylidene)malononitrile, the thiophene ring acts as an electron donor and the dicyanovinyl group functions as a strong electron acceptor.

The photophysical properties of such donor-acceptor dyes are highly sensitive to the solvent's polarity. nih.gov In nonpolar solvents, the dye may exhibit fluorescence at a shorter wavelength (e.g., blue), while in highly polar solvents, the emission shifts to a longer wavelength (a bathochromic or red shift), potentially appearing yellow or even red. nih.gov This shift is due to the differential stabilization of the ground and excited states by the solvent molecules. The excited state, being more polar than the ground state, is better stabilized by polar solvents, which lowers its energy level and results in a lower-energy (longer wavelength) emission. The magnitude of this shift, known as the Stokes shift, often correlates with solvent polarity parameters. nih.gov

Research on analogous structures, such as thiazole (B1198619) derivatives, has demonstrated that the excited state dipole moment is significantly greater than the ground state dipole moment, confirming the charge-transfer nature of the excitation. nih.gov This sensitivity makes (3-thenylidene)malononitrile-based dyes useful as fluorescent probes for characterizing the polarity of microenvironments, such as in biological systems or polymer matrices.

Table 1: Solvatochromic Properties of Related Donor-Acceptor Dyes

| Solvent | Polarity | Typical Absorption Shift | Typical Emission Shift |

|---|---|---|---|

| Toluene | Low | Shorter Wavelength | Blue/Green |

| Dichloromethane | Medium | Intermediate Wavelength | Green/Yellow |

| Acetonitrile | High | Longer Wavelength | Yellow/Orange |

| Methanol | High (Protic) | Longer Wavelength | Orange/Red |

This table is illustrative, based on the general behavior of donor-acceptor malononitrile dyes.

Components in Organic Semiconductors and Electronics

The unique electronic structure of (3-thenylidene)malononitrile makes it a valuable component in the design of organic semiconductors, particularly n-type (electron-transporting) materials. rsc.org The development of high-performance, stable n-type organic semiconductors has lagged behind their p-type (hole-transporting) counterparts but is crucial for creating efficient organic electronic devices like complementary logic circuits and organic solar cells. chemistryviews.org

The strong electron-withdrawing capability of the malononitrile moiety helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. researchgate.net A low-lying LUMO is a key requirement for efficient electron injection and transport in n-type materials. The thiophene ring, a common building block in conductive polymers, contributes to the molecule's ability to form ordered molecular packings in the solid state, which is essential for good charge carrier mobility. rsc.orgrsc.org

Derivatives of (3-thenylidene)malononitrile can be incorporated into larger conjugated systems to create donor-acceptor molecules for organic photovoltaics (OPVs). sigmaaldrich.com In these devices, the molecule can act as the electron acceptor component in a bulk heterojunction with a p-type polymer donor. The electronic properties can be finely tuned by modifying the chemical structure, for example, by adding different substituent groups to the thiophene ring. rsc.org Studies on related thiophene-based n-type materials have shown that dense molecular packing and strong intermolecular interactions lead to high electron mobilities. researchgate.net

Table 2: Electronic Properties of Thiophene-Malononitrile Based Materials

| Property | Typical Value/Characteristic | Significance |

|---|---|---|

| LUMO Energy Level | -3.5 to -4.0 eV | Facilitates electron injection and transport (n-type behavior). chemistryviews.orgresearchgate.net |

| Electron Mobility (μe) | > 0.01 cm²/Vs | Indicates efficient electron transport in thin-film transistors. researchgate.net |

| Optical Band Gap | 1.8 - 2.2 eV | Determines the range of light absorption for photovoltaic applications. sigmaaldrich.com |

Building Blocks for Polymeric and Supramolecular Materials

The structure of (3-thenylidene)malononitrile is well-suited for its use as a monomer or building block in the construction of functional polymers and complex supramolecular assemblies. evitachem.com Supramolecular chemistry involves the self-assembly of molecules into well-defined, larger structures through non-covalent interactions such as hydrogen bonding, metal coordination, and π–π stacking. researchgate.net

The thiophene ring provides a planar, aromatic surface that can participate in π–π stacking interactions, a key driving force for the self-assembly of many organic electronic materials. rsc.orgresearchgate.net These interactions can lead to the formation of ordered nanostructures like nanofibers, nanobelts, or circular domains. rsc.orgnih.govrsc.org The nitrile groups can act as hydrogen bond acceptors or as ligands for coordination with metal ions, providing another handle for directing self-assembly. evitachem.com

For example, thiophene derivatives armed with hydrogen-bonding groups like urea (B33335) have been shown to self-assemble into extensive nanobelt structures. rsc.org These ordered assemblies exhibit enhanced properties compared to the individual molecules, such as improved charge transport and photocatalytic activity. By polymerizing or co-polymerizing (3-thenylidene)malononitrile units, it is possible to create conjugated polymers with tailored optoelectronic properties for use in flexible electronics and sensors. The ability to form intricate, functional architectures makes this compound a valuable tool in bottom-up materials design. researchgate.net

Synthesis of Chiral Compounds and Advanced Functional Materials

The activated double bond in (3-thenylidene)malononitrile makes it an excellent substrate for various chemical transformations, including those aimed at producing chiral compounds and other advanced functional materials. nih.gov While direct asymmetric synthesis using (3-thenylidene)malononitrile is a specialized area, established organocatalytic methods for related malononitrile derivatives demonstrate the potential for such transformations.

One promising approach is the asymmetric conjugate addition (Michael addition) of nucleophiles to the electron-deficient double bond. rsc.org Using chiral organocatalysts, such as primary amines, it is possible to add ketones or other carbon nucleophiles with high enantioselectivity (e.g., 85–96% ee). rsc.org Another powerful method is the one-pot photoenzymatic synthesis, where a Knoevenagel condensation is followed by an asymmetric hydrogenation mediated by an ene-reductase enzyme, yielding β-chiral malononitrile derivatives with excellent enantiomeric excess (>99% ee). rsc.org These strategies could be adapted to (3-thenylidene)malononitrile to create valuable chiral building blocks for pharmaceuticals or chiral materials.

Beyond chirality, (3-thenylidene)malononitrile serves as a precursor for a wide range of advanced functional materials. Its derivatives are investigated for applications including:

Non-linear Optics: The significant ICT character can lead to large second-order hyperpolarizabilities.

Bioactive Compounds: The malononitrile scaffold is present in various compounds with potential anticancer and other therapeutic activities. nih.govnih.gov

Photocatalysts: Supramolecular assemblies of thiophene-based materials have been developed as efficient, metal-free photocatalysts for hydrogen evolution. rsc.org

The versatility of this compound ensures its continued importance in the development of materials designed for specific, high-performance functions.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies and Catalyst Development

The synthesis of (3-thenylidene)malononitrile and its analogs, primarily through the Knoevenagel condensation, is a cornerstone of their chemical exploration. Current research is focused on developing more sustainable and efficient synthetic protocols. A significant trend is the move towards greener catalysts and reaction conditions.

Emerging strategies include:

Heterogeneous Catalysis: The use of solid catalysts that can be easily recovered and reused is a key area of development. nih.gov Materials like hydrotalcites, particularly those modified with metals such as titanium and zinc, have shown considerable promise. ias.ac.in For instance, a Ti-Al-Mg hydrotalcite prepared via a combustion method with glycine (B1666218) as fuel has demonstrated high activity and selectivity in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326). ias.ac.in

Nanocatalysts: Nanomaterials are also gaining traction due to their high surface area and unique catalytic properties. Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been successfully employed as catalysts for the Knoevenagel condensation, exhibiting high performance under mild conditions. nih.gov